
Ethyl 4-(cyclopropylamino)pyridine-2-carboxylate
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Overview
Description
Ethyl 4-(cyclopropylamino)pyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a cyclopropylamino group attached to the pyridine ring, along with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(cyclopropylamino)pyridine-2-carboxylate typically involves the reaction of 4-chloropyridine-2-carboxylic acid with cyclopropylamine, followed by esterification with ethanol. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The esterification step may require the use of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(cyclopropylamino)pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols or piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Ethyl 4-(cyclopropylamino)pyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(cyclopropylamino)pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group can enhance binding affinity to certain biological targets, while the pyridine ring can participate in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminopyridine-2-carboxylate: Lacks the cyclopropyl group, which may result in different biological activity.
Cyclopropylamine derivatives: Share the cyclopropylamino group but differ in the rest of the molecular structure.
Pyridine-2-carboxylate esters: Similar ester functional group but different substituents on the pyridine ring.
Uniqueness
Ethyl 4-(cyclopropylamino)pyridine-2-carboxylate is unique due to the combination of the cyclopropylamino group and the ethyl ester functional group on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
ethyl 4-(cyclopropylamino)pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-11(14)10-7-9(5-6-12-10)13-8-3-4-8/h5-8H,2-4H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWTUDZFIMHEJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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